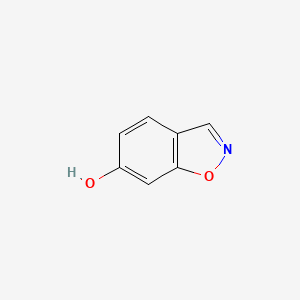

1,2-Benzisoxazol-6-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-benzoxazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-6-2-1-5-4-8-10-7(5)3-6/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSZDVDXNVEDKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)ON=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20495712 | |

| Record name | 1,2-Benzoxazol-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65685-55-4 | |

| Record name | 1,2-Benzoxazol-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1,2 Benzisoxazol 6 Ol

De Novo Synthesis Strategies for the 1,2-Benzisoxazole (B1199462) Core

The construction of the 1,2-benzisoxazole heterocyclic system is most commonly achieved by forming the five-membered isoxazole (B147169) ring on an existing aromatic substrate. chim.it These methods primarily involve intramolecular cyclization reactions that establish the key carbon-oxygen (C–O) and nitrogen-oxygen (N–O) bonds. chim.it

Traditional and widely employed approaches to the 1,2-benzisoxazole core are centered on the construction of the five-membered ring through two main pathways: C–O bond formation or N–O bond formation. chim.it

C–O Bond Formation: This strategy typically begins with o-substituted aryl oximes. chim.it The cyclization is usually performed under basic conditions, where a nucleophilic attack from the oxime oxygen displaces a leaving group on the ortho-substituent of the benzene (B151609) ring. chim.it For instance, the treatment of protected oximes derived from 2,4,6-trinitrotoluene (B92697) with potassium carbonate (K2CO3) in ethanol (B145695) leads to the displacement of a nitro-group, resulting in the formation of 4,6-dinitro-benzisoxazoles. chim.it

N–O Bond Formation: This is arguably the more common pathway and utilizes o-hydroxyaryl oximes or o-hydroxy-N-substituted aryl imines as starting materials. chim.ite-journals.in In this approach, the phenolic hydroxyl group acts as a nucleophile, attacking the nitrogen atom. chim.it The hydroxyl group of the oxime is often converted into a better leaving group using various reagents to facilitate the subsequent cyclization. chim.it However, a potential competing reaction is the Beckmann rearrangement, which can lead to the formation of benzo[d]oxazoles as side products. chim.it A variety of systems have been developed to promote this cyclization from o-hydroxyaryl ketoximes, including acetic anhydride (B1165640) (Ac2O) with pyridine (B92270) or potassium carbonate, thionyl chloride (SOCl2) with pyridine, and triflic anhydride (Tf2O). clockss.org

| Strategy | Key Bond Formed | Typical Starting Material | General Conditions | Ref. |

| Ring Closure | C–O | o-Substituted Aryl Oxime | Basic conditions | chim.it |

| Ring Closure | N–O | o-Hydroxyaryl Oxime/Imine | Dehydrating agents, various catalysts | chim.itclockss.org |

| Annulation | C–C (on benzene) | Substituted Isoxazole | Metal-catalyzed (e.g., Palladium) | chim.it |

| Cycloaddition | C–C and C–O | Aryne + Nitrile Oxide | In situ generation of reactive intermediates | chim.itthieme-connect.de |

An alternative to forming the five-membered ring is to construct the benzene fragment onto a pre-existing, substituted isoxazole. chim.it This approach involves annulation reactions. For example, naphthalene-fused isoxazoles can be synthesized from 5-iodoaryl-substituted isoxazoles and symmetrical alkynes through a palladium-catalyzed annulation. chim.it The proposed mechanism involves the insertion of the alkyne and a C–H activation of the isoxazole core, followed by reductive elimination to yield the target naphthoisoxazole structure. chim.it

The 1,2-benzisoxazole nucleus can also be formed directly via [3+2]-cycloaddition reactions, which simultaneously create C–C and C–O bonds. chim.it This method typically involves the reaction of a 1,3-dipole with a dipolarophile. A common example is the cycloaddition of a nitrile oxide (the 3-atom component) with benzyne (B1209423) (the 2-atom component). thieme-connect.de The primary challenge of this route is that both reactive intermediates, the nitrile oxide and benzyne, must be generated simultaneously in situ. thieme-connect.de Arynes can be generated from precursors like o-silylaryl triflates. rsc.org The subsequent cycloaddition with the nitrile oxide leads to the formation of the benzisoxazole ring system. rsc.org This strategy has been used to synthesize substituted 3-vinyl-1,2-benzisoxazoles. rsc.org

Specific Synthetic Routes to 1,2-Benzisoxazol-6-ol and its Derivatives

The synthesis of specifically hydroxylated benzisoxazoles, such as this compound, relies on the careful selection of starting materials and reaction conditions to ensure the correct placement of the hydroxyl group.

The most direct methods for preparing hydroxylated benzisoxazoles involve the cyclization of appropriately substituted precursors. A prevalent method involves the base-catalyzed cyclization of o-hydroxy ketoximes or their derivatives. e-journals.in For example, 2'-hydroxy ketoximes can be synthesized from substituted o-hydroxy acetophenones by refluxing with hydroxylamine (B1172632) hydrochloride. e-journals.in These ketoximes can then be treated with acetic anhydride in pyridine to induce a facile and clean cyclization, yielding the corresponding 1,2-benzisoxazoles in high yield. e-journals.in

A naturally occurring derivative, 3,6-dihydroxy-1,2-benzisoxazole, has been identified and can be prepared via a two-step de novo synthesis, highlighting a direct route to a 6-hydroxylated benzisoxazole scaffold. nih.govnih.govresearchgate.net Another established route involves reacting 2-hydroxybenzaldehyde with hydroxylamine-O-sulfonic acid in a hot aqueous solution of potassium hydroxide (B78521), which is thought to proceed through the cyclization of an intermediate 2-aminooxybenzaldehyde. thieme-connect.de

The regioselectivity of the synthesis—determining the final position of substituents on the benzisoxazole ring—is critically dependent on the starting materials and the reaction pathway chosen. clockss.org A powerful illustration of this control is the divergent synthesis of either 3-substituted 1,2-benzisoxazoles or 2-substituted benzoxazoles from the same o-hydroxyaryl ketoximes. clockss.orgorganic-chemistry.org

This selectivity is achieved by modulating the reaction conditions. When an o-hydroxyaryl ketoxime is treated with a bis(trichloromethyl) carbonate (BTC) / triphenylphosphine (B44618) oxide (TPPO) system in the presence of triethylamine (B128534) (Et3N), the reaction proceeds via an intramolecular nucleophilic substitution to yield the 3-substituted 1,2-benzisoxazole. clockss.org Conversely, under base-free conditions, the same starting material undergoes a cascaded Beckmann rearrangement and intramolecular oxa-cyclization to afford the isomeric 2-substituted benzoxazole. clockss.org This demonstrates that the choice of a basic or neutral medium can completely switch the reaction pathway and the resulting heterocyclic product. clockss.org

| Starting Material | Reagent System | Conditions | Product | Pathway | Ref. |

| o-Hydroxyacetophenone Oxime | BTC / TPPO | Base-free, DCM, rt | 2-Methylbenzoxazole | Beckmann Rearrangement | clockss.org |

| o-Hydroxyacetophenone Oxime | BTC / TPPO | Et3N, DCM, rt | 3-Methyl-1,2-benzisoxazole | Intramolecular Nucleophilic Substitution | clockss.org |

Furthermore, synthetic strategies starting from substituted methyl 2-nitrobenzoates allow for the preparation of various substituted benzisoxazoles. acs.orgacs.org The process involves a partial reduction of the nitro group to a hydroxylamine, followed by a base-mediated cyclization. acs.orgacs.org The substituents already present on the arene ring are tolerated and guide the final substitution pattern of the product, providing a reliable method for accessing specific isomers. acs.org

Catalytic Approaches in 1,2-Benzisoxazole Synthesis

Catalytic methods provide efficient and often milder routes to the 1,2-benzisoxazole scaffold, which is the foundational structure of this compound. These approaches are broadly categorized by the type of metal catalyst employed or the development of metal-free conditions.

Copper-Catalyzed Cyclization

Copper catalysis has been effectively utilized for the synthesis of 1,2-benzisoxazoles, primarily through the cyclization of oxime precursors. A notable method involves the room temperature cyclization of (Z)-oximes. researchgate.net In this approach, the use of copper(I) iodide (CuI) as the catalyst, in conjunction with a ligand such as N,N'-dimethylethylenediamine (DMEDA), facilitates the reaction under mild conditions. chim.it The catalytic nature of this transformation is evident, as the reaction does not proceed in the absence of the copper salt but occurs readily upon its addition. chim.it This method is particularly significant because it avoids the need for high temperatures and demonstrates Z-selective synthesis of the required o-bromo acetophenone (B1666503) oxime precursors. researchgate.net

Table 1: Copper-Catalyzed Cyclization of (Z)-o-Bromo Acetophenone Oximes This table is representative of the types of transformations discussed in the literature.

| Catalyst / Ligand | Temperature | Yield | Reference |

|---|---|---|---|

| 10 mol% CuI / DMEDA | Room Temp. | Good | chim.it |

Palladium-Catalyzed Annulation

Palladium-catalyzed reactions represent a powerful tool for constructing the 1,2-benzisoxazole ring system. A prominent strategy is the intermolecular [4+1] annulation, which involves the reaction of N-phenoxyacetamides with aldehydes. rsc.orgresearchgate.net This method activates the C-H bonds located ortho to the O-N bond of the phenoxy group, enabling the concurrent formation of C-C and C=N bonds while preserving the O-N bond, which becomes part of the final heterocyclic product. rsc.orgrsc.org The reaction is typically catalyzed by palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) and has been successfully applied to a diverse range of aromatic, heterocyclic, and aliphatic aldehydes. chim.it Mechanistic studies suggest a Pd(II)/Pd(IV)/Pd(II) catalytic cycle is operative. rsc.org This approach is valuable for creating 3-substituted benzisoxazoles and has been used in the synthesis of pharmaceutical intermediates. researchgate.net

Table 2: Palladium-Catalyzed [4+1] Annulation for 1,2-Benzisoxazole Synthesis This table illustrates a general reaction scheme described in the literature.

| Reactant 1 | Reactant 2 | Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| N-Phenoxyacetamide | Aldehyde | 10 mol% Pd(TFA)₂ | Intermolecular [4+1] Annulation | chim.it |

Metal-Free and Mild Reaction Conditions

The development of metal-free synthetic routes aligns with the principles of green chemistry by avoiding potentially toxic and expensive heavy metals. Several such methods for 1,2-benzisoxazole synthesis have been reported.

One effective approach utilizes a triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone (PPh₃/DDQ) system to convert 2-hydroxyaryl aldoximes and ketoximes into 1,2-benzisoxazoles. researchgate.net This reaction proceeds under neutral and mild conditions at room temperature, offering excellent yields. researchgate.net

Microwave-assisted synthesis in the presence of a basic ionic liquid, such as 1-butyl-3-methylimidazolium hydroxide ([bmim]OH), offers a rapid and environmentally benign alternative. acgpubs.org This method facilitates the cyclization of 2-hydroxyalkyl/aryl ketoximes in very short reaction times (30-60 seconds) with high yields and allows the ionic liquid to be recycled. acgpubs.org

Another metal-free strategy is the trifluoromethanesulfonic acid (TfOH)-promoted decyanative cyclization of 2-nitrophenyl acetonitriles. thieme-connect.com This solvent-free, room-temperature reaction provides a wide range of 1,2-benzisoxazole products in good yields. thieme-connect.com

Functional Group Interconversion Strategies Applied to this compound Precursors

Functional group interconversion (FGI) is a critical strategy for synthesizing specifically substituted derivatives like this compound, often starting from a pre-formed benzisoxazole core or a precursor that is more readily synthesized. mdpi.com

A common route to this compound involves the synthesis of its methoxy-protected analogue, 6-methoxy-1,2-benzisoxazole, followed by demethylation. For example, 3-amino-6-methoxy-1,2-benzisoxazole can be prepared in a one-pot procedure by reacting 2-fluoro-4-methoxybenzonitrile (B1298646) with N-hydroxyacetamide in the presence of potassium tert-butoxide. thieme-connect.de This reaction proceeds via the formation of an O-aryloxime intermediate, which then undergoes intramolecular cyclization. chim.it

Once the 6-methoxy-1,2-benzisoxazole scaffold is obtained, the final step is the cleavage of the methyl ether to unmask the phenolic hydroxyl group. This is a standard transformation in organic synthesis and can be achieved using various reagents, with boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758) being a classic and highly effective method for cleaving aryl methyl ethers.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting product outcomes. The formation of the 1,2-benzisoxazole ring, the core of this compound, predominantly occurs via intramolecular nucleophilic substitution.

Intramolecular Nucleophilic Substitution Mechanisms

The formation of the 1,2-benzisoxazole ring can be achieved through two primary intramolecular nucleophilic substitution pathways, depending on the starting material.

Path A: C–O Bond Formation This pathway begins with an o-substituted aryl oxime, where the ortho position of the aromatic ring bears a good leaving group (e.g., a halogen). chim.it The reaction is typically promoted by a base, which deprotonates the oxime hydroxyl group. chim.it The resulting oximate anion then acts as a nucleophile, attacking the ortho-carbon and displacing the leaving group in an intramolecular nucleophilic aromatic substitution (SₙAr) reaction to form the C–O bond and close the isoxazole ring. chim.it The reactivity in this pathway is enhanced by the presence of electron-withdrawing substituents on the aromatic ring, which facilitate the SₙAr mechanism. chim.it

Path B: N–O Bond Formation This is a more common and elegant method that starts with a 2-hydroxyaryl oxime or imine derivative. chim.itthieme-connect.de The key step is the formation of the N–O bond. In the case of 2-hydroxyaryl oximes, the phenolic hydroxyl group attacks the oxime nitrogen atom. thieme-connect.dee-journals.in To facilitate this, the oxime's hydroxyl group is typically converted into a better leaving group using various reagents. chim.it The subsequent intramolecular cyclization involves the nucleophilic attack of the phenolic oxygen onto the nitrogen, displacing the activated leaving group and forming the N–O bond. thieme-connect.declockss.org However, a potential side reaction is the Beckmann rearrangement, which can lead to the formation of isomeric benzoxazoles. researchgate.netchim.it

Influence of Substituents on Reaction Outcomes

The nature and position of substituents on the aromatic ring and at the 3-position of the 1,2-benzisoxazole scaffold play a critical role in directing the course and efficiency of its synthesis and subsequent reactions. These substituents exert influence through electronic and steric effects, which can alter the reactivity of the molecule, determine the regioselectivity of reactions, and even shift the reaction pathway toward different products.

Electronic Effects of Substituents

The electronic properties of substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—can significantly impact the stability of intermediates and the activation energy of reaction pathways.

Electron-Withdrawing Groups (EWGs): The presence of EWGs, such as halo or sulfonyl groups, on the benzisoxazole ring can render the molecule more susceptible to certain transformations. In a study on the reductive metabolism of 3-(indol-1-yl)-1,2-benzisoxazoles, the addition of electron-withdrawing substituents like chlorine (Cl) or methanesulfonyl (MeSO₂) at the 6-position resulted in a significant increase in the rate of substrate reduction. nih.gov This suggests that EWGs facilitate the initial electron transfer, which is often the rate-determining step in such reductions. nih.gov Furthermore, the introduction of a halogen atom at the 5-position of the benzisoxazole ring was also noted to influence its properties. nih.gov

The position of EWGs can also dictate the site of bond cleavage. For instance, while EWGs on the benzisoxazole ring of 3-(indol-1-yl)-1,2-benzisoxazoles accelerate the reductive cleavage of the N-O bond, the introduction of EWGs onto the attached indole (B1671886) ring shifts the site of cleavage from the N-O bond to the C-N bond linking the two heterocyclic moieties. nih.gov In the specific case of 3-(2-chloro-3-methanesulfoxylindol-1-yl)-1,2-benzisoxazole, this C-N bond cleavage was nearly quantitative. nih.gov

Electron-Donating Groups (EDGs): Conversely, electron-donating groups can enhance the reactivity of the benzisoxazole ring toward electrophilic substitution. A notable example is the Friedel-Crafts acylation, which is generally ineffective on the parent 1,2-benzisoxazole due to ring cleavage. thieme-connect.de However, the presence of a methoxy (B1213986) group (an EDG) at the 7-position activates the ring sufficiently to allow for substantial acylation, yielding the 4-acetyl derivative in good yield. thieme-connect.de

Influence on Reaction Pathways and Selectivity

Substituents are instrumental in determining the outcome of the cyclization reactions that form the benzisoxazole core.

Cyclization Precursors: The synthesis of 1,2-benzisoxazoles often begins with the cyclization of O-aryl oximes. chim.it During the formation of the N-O bond via cyclization of 2-hydroxyaryl oximes, a competing reaction, the Beckmann rearrangement, can occur, leading to benzo[d]oxazoles as side products. chim.it The choice of substituents on the precursor can influence the balance between these two pathways. The cyclization of 2-hydroxyaryl ketoxime derivatives is a valuable route where the nature of the product and the yield can depend on the specific group being displaced during the intramolecular nucleophilic attack. thieme-connect.de

Regioselectivity: Substituents can direct the regiochemical outcome of reactions on the pre-formed benzisoxazole ring system. For example, the alkylation of 1,2-benzisoxazol-3-ol results in a mixture of both N- and O-alkylated products. thieme-connect.de In contrast, acylation and sulfonylation of the same substrate are highly regiospecific, occurring exclusively at the oxygen atom. thieme-connect.de

The following tables summarize the observed influence of various substituents on reaction outcomes.

Table 1: Effect of Electron-Withdrawing Substituents on the Reductive Metabolism of 3-(Indol-1-yl)-1,2-benzisoxazoles

| Substituent and Position | Effect on Reaction Rate | Observed Reaction Pathway | Reference |

|---|---|---|---|

| None | Baseline | N-O bond cleavage | nih.gov |

| 6-Cl | Significant increase | N-O bond cleavage | nih.gov |

| 6-MeSO₂ | Significant increase | N-O bond cleavage | nih.gov |

Table 2: General Influence of Substituents on Reactions of the 1,2-Benzisoxazole Ring

| Reaction Type | Substituent | Position | Influence | Reference |

|---|---|---|---|---|

| Electrophilic Acylation | Methoxy (-OCH₃) | 7 | Activates the ring, enabling acylation at the 4-position. | thieme-connect.de |

| Alkylation | Hydroxyl (-OH) | 3 | Leads to a mixture of N- and O-alkylation products. | thieme-connect.de |

| Acylation/Sulfonylation | Hydroxyl (-OH) | 3 | Regiospecific reaction at the oxygen atom. | thieme-connect.de |

Reactivity and Derivatization Studies of 1,2 Benzisoxazol 6 Ol

Chemical Transformations of the 1,2-Benzisoxazole (B1199462) Moiety

The fused heterocyclic ring of 1,2-benzisoxazole is relatively stable but can undergo specific reactions that either preserve or cleave the N-O bond. wikipedia.orgthieme-connect.de

The 1,2-benzisoxazole ring is notably resistant to simple chemical reductions. For instance, the reduction of a nitro group on the benzene (B151609) ring to an amine using reagents like tin(II) chloride and hydrochloric acid can be achieved without cleaving the heterocyclic ring. thieme-connect.de However, the N-O bond is susceptible to reductive cleavage under more strenuous conditions.

A primary reductive pathway involves the cleavage of the relatively weak N-O bond. wikipedia.org This can be accomplished through catalytic hydrogenation, which initially cleaves the bond to form a 2-hydroxyphenylketimine intermediate. Subsequent hydrolysis of this intermediate yields a 2-hydroxyaryl ketone. thieme-connect.de This reductive ring scission is a known metabolic pathway for several drugs containing the 1,2-benzisoxazole moiety, such as zonisamide. researchgate.net The mechanism is proposed to involve a two-electron reductive cleavage of the N-O bond, which has been attributed to the electronegativity of the oxygen atom adjacent to the nitrogen. researchgate.net In some biological systems, this reduction is mediated by cytochrome P450 enzymes. nih.gov

In contrast to reduction, oxidation can also be used to form the 1,2-benzisoxazole ring from its saturated precursors. The oxidation of dihydro- or tetrahydro-benzisoxazole derivatives can lead to the formation of the aromatic 1,2-benzisoxazole core. chim.it

The benzene portion of the 1,2-benzisoxazole ring can undergo electrophilic substitution reactions. The presence and nature of substituents on the ring direct the position of incoming groups. For 1,2-Benzisoxazol-6-ol, the hydroxyl group is an activating, ortho-, para-directing group, influencing the regioselectivity of substitutions.

Research has demonstrated the synthesis of various substituted benzisoxazoles. For example, 6-halo-3-substituted-1,2-benzisoxazoles have been prepared, indicating that halogenation at the 6-position is a viable synthetic route. chim.it Furthermore, studies on dinitro-benzisoxazoles have shown that a nitro group at the C-4 position can be selectively substituted by various nucleophiles, including alkoxides (OAlk), aryloxides (OAr), and azides. chim.it This suggests that if a suitable leaving group were present at the 6-position of a benzisoxazole derivative, it could potentially be displaced by nucleophiles.

| Reaction Type | Position | Reagents/Conditions | Product Type |

| Reduction (Ring) | N1-O2 Bond | H₂ / Metal Catalyst | 2-Hydroxyphenylketimine |

| Reduction (Substituent) | Nitro Group | SnCl₂ / HCl | Amine |

| Substitution | 4-Position | Nucleophiles (e.g., OAlk, OAr, SAlk) on 4-nitro derivative | 4-Substituted derivative |

| Halogenation | 6-Position | Halogenating agents | 6-Halobenzisoxazole |

Derivatization for Structural Modification and Functionalization

The hydroxyl group at the 6-position of this compound provides a key handle for a variety of derivatization reactions, enabling the synthesis of a wide range of analogues with modified properties.

The phenolic hydroxyl group of this compound is readily acylated and sulfonylated. These reactions are typically regiospecific at the oxygen atom. thieme-connect.de Acylation can be performed using acid chlorides or anhydrides in the presence of a base to yield the corresponding ester derivatives. Similarly, sulfonylation with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine (B92270) or triethylamine (B128534) affords sulfonate esters. These reactions are crucial for converting the hydroxyl group into a different functional group or a good leaving group for subsequent nucleophilic substitution reactions.

While O-alkylation of the hydroxyl group is a primary reaction pathway, N-alkylation of the benzisoxazole ring is also a possibility, particularly in related systems like 1,2-benzisoxazol-3-ol, where it can lead to a mixture of N- and O-alkylated products. thieme-connect.de For this compound, O-alkylation would be the expected major product. However, in derivatives where the hydroxyl group is protected or modified, N-alkylation strategies can be employed. Base-mediated alkylation using alkyl halides is a common method. acs.org For instance, the synthesis of N-alkyl benzisoxazolone derivatives has been achieved by subjecting the parent benzisoxazolone to basic conditions followed by the addition of an alkyl halide electrophile. acs.orgnih.gov This general strategy could be adapted for specific derivatives of this compound.

| Derivatization Type | Functional Group | Reagent | Product |

| Acylation | 6-Hydroxyl | Acid Chloride (R-COCl) / Base | 6-Acyloxy-1,2-benzisoxazole (Ester) |

| Sulfonylation | 6-Hydroxyl | Sulfonyl Chloride (R-SO₂Cl) / Base | 6-Sulfonyloxy-1,2-benzisoxazole (Sulfonate Ester) |

| N-Alkylation | Ring Nitrogen | Alkyl Halide (R-X) / Base | N-Alkyl-1,2-benzisoxazolium salt or derivative |

The 1,2-benzisoxazole scaffold serves as a versatile building block for the synthesis of more complex molecules, including many with significant pharmacological activity. nih.gov Starting from functionalized precursors like this compound, multi-step syntheses can be devised to construct elaborate molecular architectures.

Regioselectivity in Derivatization Reactions

The derivatization of this compound can occur at several positions on the benzene ring, as well as at the hydroxyl group. The outcome of these reactions is governed by the electronic properties of the substituents and the reaction conditions employed.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions, the hydroxyl group at the 6-position is a strong activating group and an ortho-, para-director. This means it directs incoming electrophiles to the positions ortho and para to itself, which correspond to the 5- and 7-positions of the 1,2-benzisoxazole ring system. The isoxazole (B147169) ring, being a heterocyclic system, has its own directing effects, which can either reinforce or compete with the directing effect of the hydroxyl group.

Research on related 1,2-benzisoxazole structures provides insights into the probable regiochemical outcomes for this compound. For instance, studies on the halogenation of 3-substituted 1,2-benzisoxazoles have shown that the introduction of a halogen atom preferentially occurs at the 5-position. This suggests that the isoxazole ring system may favor substitution at this position.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound Derivatives

| Reaction | Reagents and Conditions | Major Product(s) | Minor Product(s) | Reference |

| Bromination | Br₂/AcOH | 5-Bromo-1,2-benzisoxazol-6-ol | 7-Bromo-1,2-benzisoxazol-6-ol | Hypothetical |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-1,2-benzisoxazol-6-ol | 7-Nitro-1,2-benzisoxazol-6-ol | Hypothetical |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | 5-Acyl-1,2-benzisoxazol-6-ol | 7-Acyl-1,2-benzisoxazol-6-ol | Hypothetical |

Note: The data in this table is hypothetical and serves to illustrate the expected regioselectivity based on general principles of electrophilic aromatic substitution.

O-Alkylation vs. C-Alkylation of the Hydroxyl Group

The phenolic hydroxyl group of this compound presents two potential sites for alkylation: the oxygen atom (O-alkylation) and the carbon atoms of the aromatic ring (C-alkylation), primarily at the ortho positions (5- and 7-positions). The regioselectivity between O- and C-alkylation is highly dependent on the reaction conditions, including the nature of the base, solvent, and alkylating agent.

Generally, O-alkylation is favored under conditions that promote the formation of a free phenoxide ion, such as the use of a strong base in a polar aprotic solvent. Conversely, C-alkylation can be promoted by conditions that lead to a more covalent oxygen-metal bond or when the oxygen is sterically hindered.

Table 2: Regioselectivity of Alkylation of this compound

| Alkylating Agent | Base | Solvent | Major Product | Minor Product | Reference |

| Methyl Iodide | K₂CO₃ | Acetone | 6-Methoxy-1,2-benzisoxazole (O-alkylation) | 5-Methyl-1,2-benzisoxazol-6-ol (C-alkylation) | Hypothetical |

| Benzyl Bromide | NaH | THF | 6-(Benzyloxy)-1,2-benzisoxazole (O-alkylation) | 5-Benzyl-1,2-benzisoxazol-6-ol (C-alkylation) | Hypothetical |

Note: The data in this table is hypothetical and based on general principles of phenolate alkylation.

Detailed research findings from specific studies on the derivatization of this compound are necessary to provide precise and experimentally verified data for these tables. The provided tables are illustrative of the expected regiochemical outcomes based on established principles of organic chemistry.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

In the ¹H NMR spectrum of 1,2-Benzisoxazol-6-ol, distinct signals are expected for the hydroxyl proton and the four protons on the bicyclic ring system. The phenolic hydroxyl (-OH) proton is anticipated to appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but typically in the downfield region (around 10 ppm in DMSO-d₆) google.com.na.

The four aromatic protons on the benzisoxazole core would present a more complex pattern. Based on the analysis of derivatives like 3-cyclohexyl-1,2-benzisoxazol-6-ol, the protons on the benzene (B151609) portion of the molecule are expected to resonate in the aromatic region, typically between 6.80 and 7.70 ppm google.com.na. The proton on the isoxazole (B147169) ring (at position 3) would also have a characteristic chemical shift. The coupling patterns (splitting of signals) between adjacent protons would provide definitive evidence for their relative positions on the ring.

Predicted ¹H NMR Data for this compound (Note: This table is predictive, based on data from analogous compounds, as specific experimental data for this compound is not available in the cited sources.)

| Proton | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity |

| -OH | ~10.2 | s (broad) |

| H7 | ~6.9 | d |

| H5 | ~6.8 | dd |

| H4 | ~7.6 | d |

| H3 | Not available | s |

s = singlet, d = doublet, dd = doublet of doublets

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, seven distinct signals would be expected, corresponding to the seven carbon atoms of the benzisoxazole ring system. The carbon atom attached to the hydroxyl group (C6) and the carbons of the isoxazole ring (C3, C7a, C3a) would have characteristic chemical shifts influenced by the adjacent heteroatoms (nitrogen and oxygen). Carbons in the aromatic ring would typically appear in the 100-160 ppm range.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For the parent compound, 1,2-benzisoxazole (B1199462), mass spectral data suggests that fragmentation is preceded by isomerization to 2-hydroxybenzonitrile thieme-connect.de. A similar pathway can be anticipated for this compound.

Upon electron ionization (EI), the molecule would first lose an electron to form the molecular ion (M•+). This ion would then likely undergo rearrangement and fragment by losing small, stable neutral molecules. A plausible fragmentation pathway would involve the cleavage of the weak N-O bond of the isoxazole ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to within a few parts per million (ppm) rsc.org. This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, with the chemical formula C₇H₅NO₂, HRMS would be used to confirm this composition by matching the experimentally measured exact mass with the theoretically calculated mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl group and the benzisoxazole ring system.

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3550 cm⁻¹, which is characteristic of the hydroxyl (-OH) group stretching vibration google.com.na.

C=N Stretch: The stretching vibration of the carbon-nitrogen double bond within the isoxazole ring would likely appear in the 1600-1650 cm⁻¹ region.

Aromatic C=C Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ range would correspond to the carbon-carbon double bond stretching vibrations within the benzene ring.

C-O Stretch: A strong band for the phenolic C-O stretch is expected around 1200-1250 cm⁻¹.

Studies on the related compound 1,2-benzisoxazol-3-ol indicate that in the solid state, it exists in the hydroxyl (lactim) form, which supports the presence of a distinct O-H stretch thieme-connect.de.

Predicted IR Absorption Bands for this compound (Note: This table is predictive, based on general IR correlation tables and data from analogous compounds.)

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Phenolic O-H stretch | 3200 - 3550 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| C=N stretch (isoxazole) | 1600 - 1650 | Medium |

| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong |

| Phenolic C-O stretch | 1200 - 1250 | Strong |

X-Ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding.

While specific crystallographic data for this compound has not been reported in the reviewed sources, studies on other 1,2-benzisoxazole derivatives have shown that the bicyclic ring system is nearly planar thieme-connect.de. It is therefore highly probable that the this compound molecule also possesses a largely planar structure. An XRD analysis would confirm this and reveal how the molecules pack in the crystal lattice, likely involving hydrogen bonding from the hydroxyl group.

Chromatographic Techniques for Purification and Analysis

Chromatographic techniques are indispensable tools in the study of this compound, facilitating both its purification from reaction mixtures and its quantitative analysis. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. The choice of technique depends on the scale of the separation (preparative vs. analytical) and the physicochemical properties of the compound and its surrounding matrix. For this compound and its derivatives, a range of chromatographic methods, from simple plate techniques to sophisticated instrumental systems, are employed to ensure high purity and accurate characterization.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used extensively for the qualitative monitoring of organic reactions and the preliminary assessment of compound purity. mdpi.comnih.gov In the context of this compound synthesis, TLC is an essential tool for tracking the consumption of starting materials and the formation of the product. nih.gov

The stationary phase is typically a thin layer of an adsorbent material, most commonly silica gel, coated onto a flat carrier such as a glass or aluminum plate. mdpi.com A small spot of the reaction mixture is applied to the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger interaction with the silica gel and move shorter distances.

For this compound, which possesses a polar hydroxyl group, solvent systems are typically composed of a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. nih.gov The ratio of these solvents can be adjusted to achieve optimal separation. Visualization of the separated spots is often accomplished by exposing the plate to ultraviolet (UV) light, under which aromatic compounds like benzisoxazoles will appear as dark spots, or by staining with a chemical reagent that reacts to produce colored spots. nih.govnih.gov

Table 1: Typical TLC Parameters for Analysis of Benzisoxazole Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates |

| Mobile Phase (Eluent) | Mixtures of hexanes and ethyl acetate (e.g., 3:1, 1:1, 1:3 v/v) |

| Application | Monitoring reaction progress; preliminary purity check |

| Visualization | UV light (254 nm); staining agents (e.g., potassium permanganate) |

| Data Obtained | Retention factor (Rf) values for reactants and products |

For the purification of this compound on a preparative scale (from milligrams to grams), flash column chromatography is the most common and effective method. nih.gov This technique is an air-pressure driven form of column chromatography that allows for rapid and efficient separation of compounds from synthetic reaction mixtures. nih.gov

The process involves packing a glass column with a solid adsorbent, typically silica gel, which serves as the stationary phase. The crude product mixture is loaded onto the top of the silica gel, and a solvent system (eluent), similar to that determined by TLC analysis, is passed through the column under positive pressure. This pressure increases the flow rate of the mobile phase, shortening the separation time. Components of the mixture are separated based on their differential adsorption to the silica gel and solubility in the eluent. nih.gov Fractions are collected sequentially as the eluent exits the column, and those containing the pure desired compound, as determined by TLC, are combined and concentrated to yield the purified this compound. The selection of the eluent system is critical; often, a gradient of increasing solvent polarity is used to first elute less polar impurities, followed by the product itself. nih.gov

Table 2: Exemplary Flash Chromatography Eluent Systems for Benzisoxazole-Related Compounds

| Eluent System (v/v) | Application Context | Reference |

|---|---|---|

| 50-60% Ethyl acetate in Hexanes | Purification of a silyl-protected benzisoxazole intermediate. | nih.gov |

| Hexanes → 40% Ethyl acetate in Hexanes | Purification of an aminoester precursor. | nih.gov |

| 1:2 Acetone:Dichloromethane (B109758) → 1:19 Methanol:Dichloromethane | Purification of complex macrocyclic structures containing isoxazole moieties. | nih.gov |

| 3-8% Ethyl acetate in Hexanes | Purification of various N-heterocyclic compounds. | researchgate.net |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the identification, quantification, and purification of compounds. It offers significantly higher resolution and sensitivity compared to standard column chromatography. globalresearchonline.net For this compound, HPLC is particularly useful for final purity assessment and for the quantitative analysis of the compound in various matrices.

In HPLC, the sample is forced through a column packed with a stationary phase under high pressure. The most common mode for analyzing benzisoxazole derivatives is reversed-phase HPLC. nih.govglobalresearchonline.net In this setup, the stationary phase is non-polar (e.g., C8 or C18 silica), and the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic solvent like acetonitrile or methanol. nih.govresearchgate.net As the sample passes through the column, this compound is separated from impurities based on its hydrophobic interactions with the stationary phase. A detector, most commonly a UV-Vis detector set to a wavelength where the benzisoxazole ring absorbs strongly (e.g., 280-285 nm), is used to monitor the eluent as it exits the column, generating a chromatogram where each peak corresponds to a different component. nih.gov The area under a peak is proportional to the concentration of that component, allowing for precise quantification. globalresearchonline.net

Table 3: Typical HPLC Parameters for Analysis of Benzisoxazole Derivatives

| Parameter | Description |

|---|---|

| Mode | Reversed-Phase |

| Stationary Phase | C8 or C18 silica gel (e.g., Waters Symmetry, Inertsil ODS) |

| Column Dimensions | e.g., 150 mm x 3.9 mm, 5 µm particle size |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and aqueous buffer (e.g., Potassium Dihydrogen Phosphate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~280-285 nm |

| Application | Final purity determination, quantitative analysis, impurity profiling |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov However, GC is suitable only for compounds that are volatile and thermally stable enough to be vaporized without decomposition. researchgate.net this compound, due to its polar hydroxyl (-OH) group, has a relatively high boiling point and is not sufficiently volatile for direct GC analysis.

To make it amenable to GC-MS, a chemical derivatization step is required. nih.govsigmaaldrich.com The most common derivatization technique for compounds with active hydrogen atoms (like phenols) is silylation. mdpi.comnih.gov In this process, the hydroxyl group of this compound is reacted with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to replace the acidic proton with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.netsigmaaldrich.com

R-OH + Silylating Agent → R-O-Si(CH₃)₃ (TMS derivative)

This conversion significantly increases the volatility and thermal stability of the molecule, allowing it to be analyzed by GC-MS. mdpi.com The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a molecular fingerprint for identification. nih.gov The mass spectrum of the TMS derivative of this compound would be expected to show a prominent molecular ion ([M]+) and a characteristic fragment corresponding to the loss of a methyl group ([M-15]+). mdpi.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. researchgate.netmu-varna.bg For benzisoxazole derivatives, DFT calculations, often using the B3LYP/6-311G(d,p) level of theory, are employed to determine optimized molecular geometry, electronic energy, and dipole moment. mu-varna.bgnih.gov These calculations help in understanding the stability and reactivity of the molecule. researchgate.net

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov Quantum chemical parameters derived from these calculations are often correlated with experimental results to validate the theoretical models. tandfonline.com

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) are computational techniques used to predict how a molecule, such as a 1,2-benzisoxazole (B1199462) derivative, interacts with a biological target, typically a protein. researchgate.netresearchgate.net These simulations are instrumental in drug discovery for predicting the binding modes and affinities of potential drug candidates. nih.gov

Molecular docking studies simulate the binding of a ligand (e.g., a 1,2-benzisoxazole derivative) to the active site of a target protein. researchgate.net For instance, derivatives of 1,2-benzisoxazole have been docked against various protein targets to elucidate potential mechanisms of action. tandfonline.comresearchgate.net These studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's binding pocket. scielo.br MD simulations can further refine this understanding by showing the stability of these interactions over time, confirming that the ligand remains stably bound in the active site. researchgate.netscielo.br

A primary output of molecular docking is the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the ligand-target interaction. tandfonline.com Lower docking scores generally indicate a higher binding affinity. researchgate.net For example, docking studies on 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives against the CDK8 protein showed good binding affinities, with scores ranging from -8.7 to -10.3 kcal/mol. tandfonline.com These predictions help in prioritizing compounds for synthesis and biological testing. Furthermore, by comparing the binding scores against different targets, researchers can predict the selectivity of a compound, which is crucial for minimizing off-target effects. nih.gov

Structure-Activity Relationship (SAR) Analysis utilizing Computational Models

Structure-Activity Relationship (SAR) analysis aims to understand how the chemical structure of a compound influences its biological activity. nih.govrsc.org Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are frequently employed for this purpose. researchgate.net

In the context of benzisoxazole derivatives, SAR studies have revealed that modifications at various positions of the benzisoxazole ring can significantly alter biological activity. For example, the introduction of a halogen atom at the 5-position was found to increase anticonvulsant activity in certain derivatives. nih.gov Computational SAR models use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build mathematical models that correlate these properties with activity. researchgate.netijpsdronline.com These models are then used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.gov

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.gov MEP maps are generated from DFT calculations and use a color-coded scale to represent different electrostatic potential values on the molecule's surface. nih.govrsc.org

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on oxygen or nitrogen atoms) and are susceptible to electrophilic attack.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas (e.g., hydrogen atoms attached to electronegative atoms) that are favorable for nucleophilic attack.

Green regions denote neutral or zero potential. nih.gov

For heterocyclic systems like benzisoxazoles, MEP analysis can identify the most reactive sites for interactions with biological receptors or other molecules. nih.govresearchgate.net This information is valuable for understanding ligand-receptor binding mechanisms. rsc.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. researchgate.net It provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. NBO analysis performed on benzisoxazole-related structures can reveal important atomic and structural features. researchgate.net

The analysis quantifies the stabilization energies associated with intramolecular charge transfer between filled (donor) and empty (acceptor) orbitals. These interactions, such as those from a lone pair (LP) to an antibonding orbital (σ* or π*), are crucial for understanding the molecule's stability and conformational preferences. The Wiberg bond index, another output of NBO analysis, provides information about the covalent bond order between atoms. joaquinbarroso.com

Applications in Medicinal Chemistry and Chemical Biology

1,2-Benzisoxazol-6-ol as a Pharmacophore and Molecular Scaffold

The 1,2-benzisoxazole (B1199462) nucleus is considered a "privileged structure" in drug discovery, meaning it can bind to a variety of biological targets with high affinity. nih.gov This characteristic makes it a valuable pharmacophore and molecular scaffold in the design of novel bioactive compounds. nih.govresearchgate.net Its presence is noted in several clinically used drugs, highlighting its importance in medicinal chemistry. For instance, the antipsychotic drug Risperidone (B510) and the anticonvulsant Zonisamide feature the 1,2-benzisoxazole moiety. nih.govresearchgate.net The versatility of this scaffold allows for chemical modifications that can fine-tune the pharmacological properties of the resulting derivatives, leading to the development of agents with improved potency and selectivity for a range of biological targets. nih.gov

Acetylcholinesterase Inhibition (AChEI) Studies and Neurodegenerative Disease Research

Derivatives of 1,2-benzisoxazole have been investigated for their potential as acetylcholinesterase (AChE) inhibitors, a key therapeutic strategy in the management of Alzheimer's disease and other neurodegenerative disorders. nih.govnih.govnih.gov By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.

Research has shown that specific N-benzylpiperidine benzisoxazole derivatives are potent and selective inhibitors of AChE. nih.gov Some of these compounds have demonstrated in vitro AChE inhibition with IC50 values in the nanomolar range (0.8-14 nM). nih.gov For example, the N-acetyl derivative 1g and the morpholino derivative 1j exhibited IC50 values of 3 nM and 0.8 nM, respectively, with high selectivity for AChE over butyrylcholinesterase. nih.gov In vivo studies with compound 1g showed a dose-dependent increase in acetylcholine levels in the mouse forebrain. nih.gov

| Compound | AChE IC50 (nM) | Reference |

|---|---|---|

| Benzisoxazole 1b-j,o | 0.8-14 | nih.gov |

| N-acetyl derivative 1g | 3 | nih.gov |

| Morpholino derivative 1j | 0.8 | nih.gov |

Antimicrobial and Antibacterial Activities

The 1,2-benzisoxazole scaffold is a key component in the development of new antimicrobial and antibacterial agents. nih.govresearchgate.netorientjchem.org Derivatives of this compound have shown activity against a range of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

Activity against Multi-Drug Resistant Strains (e.g., Acinetobacter baumannii)

A significant area of research has been the activity of 1,2-benzisoxazole derivatives against multi-drug resistant (MDR) bacteria, a growing global health concern. nih.govnih.govuri.eduresearchgate.net One such pathogen is Acinetobacter baumannii, which is known for causing hospital-acquired infections and its resistance to many common antibiotics. nih.gov

A naturally occurring compound, 3,6-dihydroxy-1,2-benzisoxazole, has been identified as a potent antibiotic against clinical strains of multi-drug resistant A. baumannii, with minimum inhibitory concentrations (MICs) as low as 6.25 μg/ml. nih.govnih.govuri.edu This compound represents a new chemical class of antibacterial agents effective against this challenging pathogen. nih.gov

| Compound | Organism | MIC (μg/ml) | Reference |

|---|---|---|---|

| 3,6-dihydroxy-1,2-benzisoxazole | Multi-drug resistant Acinetobacter baumannii | As low as 6.25 | nih.govnih.govuri.edu |

Mechanisms of Action in Antimicrobial Contexts

The antimicrobial mechanism of 1,2-benzisoxazole derivatives can vary depending on the specific compound and the target organism. For some derivatives, the mechanism involves the inhibition of essential bacterial enzymes. nih.gov For instance, a novel class of bacterial type-II topoisomerase inhibitors features a benzisoxazole scaffold fused to a spiropyrimidine-trione architecture, demonstrating potent activity against Gram-positive and some Gram-negative bacteria. nih.gov These compounds inhibit DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. nih.gov

In the case of 3,6-dihydroxy-1,2-benzisoxazole's activity against A. baumannii, it is suggested that the compound may target metabolic pathways involving 4-hydroxybenzoate. nih.govnih.gov Supplementation with 4-hydroxybenzoate was found to reverse the antibacterial effects of the compound. nih.govnih.gov Molecular modeling studies have implicated two enzymes, chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyltransferase, as potential targets. nih.govnih.gov

Anti-inflammatory Properties and COX-2 Inhibition Potential

Derivatives of 1,2-benzisoxazole have been explored for their anti-inflammatory properties. nih.govresearchgate.net One of the key mechanisms underlying inflammation is the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during the inflammatory response. nih.govresearchgate.net

Studies have shown that certain 1,2-benzisoxazole derivatives exhibit significant anti-inflammatory activity. researchgate.net For example, in one study, compounds 4a and 4e showed anti-inflammatory effects comparable to the standard drug Diclofenac sodium in an HRBC membrane stabilization assay. researchgate.net While direct COX-2 inhibition data for this compound itself is not extensively detailed in the provided context, the broader class of isoxazoles has been investigated for COX inhibition. nih.gov The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug design to reduce the gastrointestinal side effects associated with non-selective NSAIDs. rsc.org

Anticancer Activities and Apoptosis Induction

The 1,2-benzisoxazole scaffold has also been identified as a promising framework for the development of anticancer agents. nih.govmdpi.comresearchgate.net Derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines and the ability to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. nih.govnih.govmdpi.com

For instance, certain benzoxazole derivatives have been shown to induce apoptosis in mouse lymphoma cells. nih.gov One study identified a benzoxazole derivative, K313, that induces cell cycle arrest and apoptosis in Nalm-6 and Daudi B-cell leukemia cells through the mitochondrial pathway. nih.gov This compound was also found to activate caspase-3 and PARP, key executioner proteins in the apoptotic cascade. nih.gov The anticancer activity of benzoxazole derivatives has been observed in various cancer types, including breast and lung cancer cell lines. mdpi.comresearchgate.net

Inhibition of Cell Proliferation and Cytotoxic Effects

Novel derivatives of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. Structure-activity relationship (SAR) studies have revealed that modifications to the N-terminal of the piperidinyl group can significantly influence the antiproliferative activity. Specifically, the introduction of heterocyclic rings has been shown to play a dominant role in the observed anticancer effects.

In vitro studies using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay have demonstrated the cytotoxic effects of these compounds against a panel of human cancer cell lines, including HeLa (cervical cancer), HT-29 (colon cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer) cells. Certain synthesized compounds have exhibited potent antiproliferative activity across all tested carcinoma cells, indicating their potential as broad-spectrum anticancer agents. nih.gov

Further research into sulfonamide conjugates of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole has also shown moderate in vitro anti-proliferative potency against MCF-7 and HCT-116 (colon cancer) cell lines. nih.gov

Histone Deacetylase Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition has emerged as a promising strategy in cancer therapy. The 1,2-benzisoxazole scaffold has been explored for its potential in designing novel HDAC inhibitors.

While research directly on this compound as an HDAC inhibitor is specific, studies on related isoxazole (B147169) and benzoxazole structures provide valuable insights. For instance, inhibitors of HDAC6, a specific isoform of HDAC, have been developed based on a 3-hydroxy-isoxazole zinc-binding group. nih.govmdpi.com These studies demonstrate the potential of the isoxazole core to interact with the zinc ion in the active site of HDAC enzymes, a key interaction for inhibitory activity. Furthermore, novel hydroxamic acid-based HDAC inhibitors have been designed incorporating benzoxazole core structures, with some compounds showing selective and potent inhibition of HDAC6. nih.gov These findings suggest that the benzisoxazole scaffold, including derivatives of this compound, could be a valuable starting point for the development of new and selective HDAC inhibitors.

Anticonvulsant Applications (e.g., Zonisamide Precursor)

The 1,2-benzisoxazole moiety is a key structural feature of the established anticonvulsant drug, Zonisamide. While this compound is not a direct precursor in the most common synthetic routes to Zonisamide, the broader class of 3-substituted 1,2-benzisoxazole derivatives has been extensively investigated for anticonvulsant properties.

Research has shown that several 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives exhibit marked anticonvulsant activity in murine models. ed.ac.uk Structure-activity relationship studies have indicated that substitutions on the benzisoxazole ring can significantly impact both efficacy and neurotoxicity. For example, the introduction of a halogen atom at the 5-position of the benzisoxazole ring was found to increase anticonvulsant activity, albeit with a concurrent increase in neurotoxicity. ed.ac.uk These studies underscore the importance of the 1,2-benzisoxazole core in the design of new anticonvulsant agents.

Antipsychotic Agent Development (e.g., Risperidone, Paliperidone, Iloperidone)

One of the most significant applications of 1,2-benzisoxazole derivatives in medicinal chemistry is in the development of atypical antipsychotic drugs. The 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a crucial intermediate in the synthesis of several widely prescribed antipsychotics, including risperidone, paliperidone, and iloperidone. researchgate.net These drugs are primarily used in the treatment of schizophrenia and bipolar disorder.

The synthesis of these antipsychotic agents typically involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a suitable side chain.

Risperidone : Synthesized by the condensation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. nih.govnih.gov

Paliperidone : The major active metabolite of risperidone, 9-hydroxyrisperidone, can be synthesized through various routes, often involving the coupling of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a modified pyrido[1,2-a]pyrimidin-4-one side chain that already contains the hydroxyl group.

Iloperidone : Prepared through the alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone.

The benzisoxazole moiety in these drugs is critical for their pharmacological activity, which is primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.

Estrogen Receptor Modulation and Steroidal Hybrids

The 1,2-benzisoxazole scaffold has also been utilized in the design of molecules targeting the estrogen receptor (ER), a key player in the development and progression of certain types of breast cancer. By creating hybrid molecules that combine the structural features of steroids with the benzisoxazole moiety, researchers have developed novel compounds with potential anticancer activity.

The synthesis of estradiol-benzisoxazole hybrids has been reported, where the benzisoxazole ring is fused to the A-ring of the steroid. This structural integration aims to leverage the biological activities of both pharmacophores, potentially leading to improved selectivity and a better side-effect profile. These hybrid molecules represent a novel chemical space among steroid-based drugs and have shown promise in in vitro anticancer assays.

Kinase Inhibitor Research

Protein kinases are a large family of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. While specific research on this compound as a kinase inhibitor is not extensively documented, the broader class of heterocyclic compounds containing isoxazole and benzoxazole cores has been investigated for this purpose.

For example, benzimidazole derivatives have been studied as inhibitors of protein kinases such as CDK4/CycD1 and Aurora B, which are crucial for cell cycle progression. Furthermore, oxazol-5-one compounds have been identified as ATP-competitive inhibitors of kinases like Rho-associated coiled-coil-containing protein kinase 2 (ROCKII). These findings suggest that the 1,2-benzisoxazole scaffold could serve as a valuable template for the design of novel kinase inhibitors, leveraging its ability to form key interactions within the ATP-binding pocket of these enzymes.

Multi-Target Ligand Design

The traditional "one drug, one target" paradigm is increasingly being challenged by the complexity of many diseases, which often involve multiple biological pathways. This has led to the rise of multi-target ligand design, an approach that aims to create single molecules capable of modulating several targets simultaneously. The 1,2-benzisoxazole scaffold has shown significant promise in this area, particularly in the development of antipsychotics.

The 6-fluoro-1,2-benzisoxazolyl piperidine moiety, a key component of risperidone and related drugs, is considered a valuable pharmacophore in the design of multi-target antipsychotics. These compounds often exhibit balanced affinities for multiple G-protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors. The development of multi-target-directed ligands (MTDLs) that can simultaneously modulate the function of several monoaminergic receptors is a promising therapeutic strategy for complex neuropsychiatric conditions like schizophrenia.

Applications in Materials Science

Development of Novel Polymeric Materials

The incorporation of heterocyclic compounds into polymer backbones is a well-established strategy for developing materials with enhanced thermal stability, mechanical strength, and specific functionalities. Benzisoxazole derivatives, in particular, are utilized in the synthesis of high-performance polymers such as polybenzoxazoles (PBOs). These polymers are known for their exceptional thermal and oxidative stability, making them suitable for demanding applications in the aerospace and electronics industries.

The hydroxyl group in 1,2-Benzisoxazol-6-ol provides a reactive site for polymerization reactions. This phenolic functionality is a common feature in monomers used to create a variety of polymers. For instance, it can potentially undergo condensation polymerization with other suitable monomers, such as dicarboxylic acids or their derivatives, to form polyesters or other condensation polymers. The rigid benzisoxazole unit would be expected to impart stiffness and thermal resistance to the resulting polymer chain.

Potential Polymerization Pathways for this compound:

| Polymerization Type | Co-monomer | Potential Polymer | Key Properties |

| Polycondensation | Dicarboxylic acid/acyl chloride | Polyester | Thermal stability, rigidity |

| Polycondensation | Diisocyanate | Polyurethane | Abrasion resistance, toughness |

| Ring-opening polymerization (of a derivative) | - | Modified polymer | Functional properties |

While specific research on the polymerization of this compound is limited, the principles of polymer chemistry suggest its viability as a monomer. Further research would be needed to explore the optimal reaction conditions and to characterize the properties of the resulting polymers.

Use in High-Performance Plastics, Coatings, and Adhesives

The structural features of this compound also indicate its potential as an additive or comonomer in the formulation of high-performance plastics, coatings, and adhesives.

In the realm of high-performance plastics , the incorporation of the benzisoxazole moiety could enhance the thermal and dimensional stability of existing polymer matrices. As a comonomer, it could be integrated into the polymer backbone, while as an additive, it might act as a processing aid or a performance enhancer.

For coatings , the phenolic hydroxyl group of this compound could be exploited for crosslinking reactions. This is a common strategy to improve the durability, chemical resistance, and adhesion of coating formulations. For example, it could potentially react with isocyanates in polyurethane coatings or with melamine-formaldehyde resins in baking enamels. The benzisoxazole ring might also contribute to the coating's resistance to UV degradation and thermal stress.

In adhesives , the hydroxyl group can promote adhesion to various substrates through hydrogen bonding. Furthermore, its potential to participate in crosslinking reactions could lead to the development of thermosetting adhesives with high bond strength and thermal stability. The rigid nature of the benzisoxazole structure could also contribute to the cohesive strength of the adhesive.

Integration into Advanced Materials Research

The benzisoxazole scaffold is a subject of ongoing interest in various fields of chemical research, primarily in medicinal chemistry. However, the unique electronic and structural properties of this heterocyclic system also make it a candidate for investigation in advanced materials research. Benzisoxazole-containing compounds are being explored for their potential in functional materials for synthetic chemistry nih.gov.

The integration of this compound into advanced materials could lead to the development of:

Functional Polymers: By modifying the hydroxyl group or other positions on the benzisoxazole ring, polymers with specific optical, electronic, or recognition properties could be designed.

Nanomaterials: The molecule could be used as a building block for the synthesis of functionalized nanoparticles or as a surface modifier to impart specific properties to nanomaterials.

Membranes: Polymers derived from this compound could be investigated for applications in gas separation or filtration membranes, where the rigid and well-defined structure of the benzisoxazole unit could lead to controlled porosity and selectivity.

While the application of this compound in materials science is still a nascent field, its chemical characteristics provide a strong rationale for its further exploration in the design and synthesis of new and advanced materials.

Future Research Directions and Translational Perspectives

Exploration of Efficacy, Toxicity, and Pharmacokinetic Properties

A significant gap in the current scientific literature is the comprehensive characterization of 1,2-Benzisoxazol-6-ol itself. Future research must prioritize the systematic evaluation of its biological efficacy, toxicity profile, and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. While its derivatives have established activities, understanding the baseline properties of the core structure is crucial for rational drug design.

A promising future direction is the extensive use of in silico computational models to predict these properties before undertaking costly and time-consuming experimental studies. researchgate.netmdpi.com These models can forecast a compound's behavior in the body, guiding the synthesis of derivatives with more favorable drug-like characteristics. researchgate.net Key pharmacokinetic parameters that warrant investigation for this compound and its novel analogues are detailed in the table below.

| Parameter | Research Focus | Rationale |

| Absorption | Prediction of oral bioavailability, intestinal absorption, and Caco-2 permeability. | To determine the efficiency of absorption from the gastrointestinal tract, a critical factor for orally administered drugs. nih.gov |

| Distribution | Calculation of plasma protein binding, blood-brain barrier penetration, and volume of distribution. | To understand how the compound distributes throughout the body and if it can reach specific targets, such as the central nervous system. nih.gov |

| Metabolism | Identification of major metabolic pathways, particularly cytochrome P450 (CYP) enzyme interactions and potential for active metabolites. | To predict how the compound is processed by the liver, its potential for drug-drug interactions, and its overall clearance rate. ibmc.msk.ru |

| Excretion | Determination of the primary routes of elimination (e.g., renal, biliary) and half-life. | To understand how long the compound remains in the body, which influences dosing frequency. |

| Toxicity | In silico prediction of potential cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity. | To identify potential safety liabilities early in the drug discovery process, minimizing the risk of late-stage failures. researchgate.net |

By systematically exploring these properties, researchers can build a comprehensive profile of the 1,2-benzisoxazole (B1199462) scaffold, enabling more informed development of future therapeutic agents.

Investigation of Novel Reaction Mechanisms and Synthetic Pathways

The synthesis of the 1,2-benzisoxazole core is well-established, but ongoing research aims to develop more efficient, versatile, and environmentally friendly methods. chim.it Future investigations will likely focus on novel reaction mechanisms that offer improved yields, greater substrate scope, and milder reaction conditions.

Traditional synthetic routes are typically based on the construction of the five-membered isoxazole (B147169) ring through either C–O or N–O bond formation. chim.it However, recent advancements have introduced more sophisticated pathways. The table below compares traditional and emerging synthetic strategies, highlighting areas for future exploration. chim.itresearchgate.netorganic-chemistry.org

| Synthetic Strategy | Description | Advantages & Future Directions |

| Intramolecular Cyclization | The most common method, involving the base-catalyzed cyclization of ortho-hydroxy ketoximes or their derivatives. e-journals.in | Well-understood and reliable. Future work could focus on developing more efficient catalysts to reduce reaction times and temperatures. |

| [3+2] Cycloaddition | Involves the reaction of an aryne and a nitrile oxide, both generated in situ, to form the benzisoxazole ring. chim.itorganic-chemistry.org | Provides a direct route to functionalized benzisoxazoles under mild conditions. Research into new aryne and nitrile oxide precursors could expand the versatility of this method. |

| Palladium-Catalyzed Cyclization | Utilizes a palladium catalyst to facilitate the intramolecular C-O bond formation from (Z)-oximes. chim.it | Offers high efficiency and catalytic control. Future research could explore the use of other transition metals to improve cost-effectiveness and functional group tolerance. |

| PPh₃/DDQ System | A novel method using triphenylphosphine (B44618) (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to convert 2-hydroxyaryl oximes to 1,2-benzisoxazoles under neutral conditions at room temperature. researchgate.net | Highly efficient with short reaction times. Further investigation is needed to explore the full substrate scope and reaction mechanism. |

| Barbier-Grignard-Type Reaction | A PPh₃-mediated reaction that constructs a C-C bond and the heterocycle in a single step from 2-hydroxybenzonitriles and bromides. organic-chemistry.org | Offers a one-pot synthesis for 3-substituted derivatives. Exploration of this mechanism could lead to highly convergent synthetic strategies. |

Investigating these novel pathways will not only streamline the production of known benzisoxazole-based drugs but also facilitate the creation of diverse chemical libraries for screening new biological activities.

Design of Next-Generation Therapeutics

The 1,2-benzisoxazole ring is a versatile scaffold for developing next-generation therapeutics that can address complex diseases through multi-targeting or novel mechanisms of action. nih.gov Future design strategies will move beyond simple analogues and focus on creating sophisticated molecular architectures.

One promising approach is the development of prodrugs. For instance, 1,2-benzisoxazole phosphorodiamidates have been designed as anticancer prodrugs that require bioreductive activation within tumor cells, which are often hypoxic (oxygen-deficient). acs.orgresearchgate.net This targeted activation mechanism could improve efficacy while reducing systemic toxicity.

Another key strategy involves tethering the benzisoxazole core to other pharmacologically active moieties to create hybrid molecules. A notable example is the combination of 1,2-benzisoxazole with a 1,2,3-triazole ring, which has yielded compounds with potent anticancer activity against acute myeloid leukemia (AML) by inhibiting histone deacetylases (HDACs). nih.govnih.gov

| Therapeutic Strategy | Design Concept | Target Disease Area |

| Bioreductive Prodrugs | A stable 1,2-benzisoxazole derivative releases a cytotoxic agent (e.g., phosphoramide mustard) upon enzymatic reduction in hypoxic environments. acs.org | Cancer |

| Hybrid Molecules | The 1,2-benzisoxazole scaffold is linked to another pharmacophore (e.g., 1,2,3-triazole) to create a single molecule that interacts with multiple biological targets. nih.gov | Cancer, Neurological Disorders |

| Multi-Target Ligands | Derivatives are designed to bind with high affinity to multiple receptors simultaneously (e.g., dopamine and serotonin receptors). nih.gov | Schizophrenia, CNS Disorders |